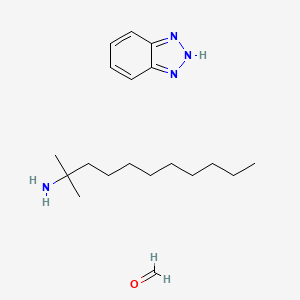

2H-benzotriazole;formaldehyde;2-methylundecan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine is a complex organic compound that combines the properties of benzotriazole, formaldehyde, and a long-chain amine. Benzotriazole is known for its role as a corrosion inhibitor, while formaldehyde is a versatile building block in organic synthesis. The addition of 2-methylundecan-2-amine introduces a long alkyl chain, which can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine typically involves the reaction of benzotriazole with formaldehyde and 2-methylundecan-2-amine. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Temperature: Moderate temperatures (50-80°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or amides.

Reduction: The benzotriazole ring can be reduced under specific conditions.

Substitution: The formaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Alkyl halides or acyl chlorides

Major Products

Oxidation: Oxides or amides

Reduction: Reduced benzotriazole derivatives

Substitution: Substituted benzotriazole derivatives

Scientific Research Applications

2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a corrosion inhibitor and in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine involves its interaction with various molecular targets:

Benzotriazole: Acts as a corrosion inhibitor by forming a protective layer on metal surfaces.

Formaldehyde: Functions as a cross-linking agent, stabilizing the structure of polymers and other materials.

2-Methylundecan-2-amine: Enhances the solubility and reactivity of the compound, allowing it to interact with a broader range of substrates.

Comparison with Similar Compounds

Similar Compounds

Benzotriazole: Known for its corrosion inhibition properties.

Formaldehyde: Widely used in organic synthesis and industrial applications.

2-Methylundecan-2-amine: A long-chain amine with applications in surfactants and other chemical formulations.

Uniqueness

The combination of these three components in 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine results in a compound with unique properties, such as enhanced solubility, reactivity, and stability. This makes it particularly valuable in applications requiring a combination of these attributes.

Biological Activity

2H-benzotriazole;formaldehyde;2-methylundecan-2-amine, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and biological implications, drawing on various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the molecular formula C19H34N4O and is characterized by its benzotriazole core, which is known for its versatile reactivity and biological significance. The presence of formaldehyde and a branched amine structure enhances its potential bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole derivatives with formaldehyde in the presence of suitable amines. The process often employs conditions that promote nucleophilic substitution, leading to the formation of the desired product with high yields.

Antimicrobial Properties

Benzotriazole derivatives are recognized for their antimicrobial activities. Studies have shown that compounds related to 2H-benzotriazole exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, a series of benzotriazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound Type | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Benzotriazole Derivatives | 12.5 - 25 | MRSA |

| Benzimidazole Analogues | 12.5 - 25 | Escherichia coli |

Antiviral Activity

Recent research has highlighted the antiviral potential of benzotriazole derivatives. For example, certain synthesized compounds exhibited protective effects against viral infections, such as coxsackievirus B5 (CVB5), showing promise as antiviral agents . The structure-activity relationship (SAR) indicates that modifications in the benzotriazole ring can enhance antiviral efficacy.

Antitumor Effects

The antitumor properties of benzotriazole derivatives have also been investigated. A study reported that specific compounds demonstrated cytotoxic effects on various tumor cell lines, with IC50 values indicating significant activity . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.

Case Studies

- Antibacterial Activity Against MRSA : A study evaluated a series of benzotriazole derivatives against MRSA strains, revealing that modifications in substituents significantly influenced their antibacterial potency.

- Antiviral Screening : In a screening of synthesized benzotriazole compounds against a panel of viruses, several showed promising antiviral activity with low cytotoxicity levels, suggesting their potential as therapeutic agents .

- Antitumor Efficacy : Compounds derived from benzotriazole were tested for their ability to inhibit tumor growth in vitro and in vivo models, showing significant promise for further development as anticancer drugs .

Properties

Molecular Formula |

C19H34N4O |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

2H-benzotriazole;formaldehyde;2-methylundecan-2-amine |

InChI |

InChI=1S/C12H27N.C6H5N3.CH2O/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-4-6-5(3-1)7-9-8-6;1-2/h4-11,13H2,1-3H3;1-4H,(H,7,8,9);1H2 |

InChI Key |

CEJWLESWBURBPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(C)N.C=O.C1=CC2=NNN=C2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.